molecular formula C12H20N2O3 B13329287 tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B13329287
M. Wt: 240.30 g/mol
InChI Key: HAJZWUHYIBSXHN-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is an organic compound with the molecular formula C12H22N2O2. It is a derivative of pyrrolo[3,2-c]pyridine, a bicyclic structure that is often used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a suitable amine, followed by cyclization and esterification to introduce the tert-butyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is often used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a scaffold for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate apart from similar compounds is its specific substitution pattern and the presence of the oxo group. This unique structure imparts distinct reactivity and binding properties, making it particularly valuable in specialized applications .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-9-8(7-14)6-10(15)13-9/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1

InChI Key

HAJZWUHYIBSXHN-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.